molecular formula C13H10ClF3N4O B2366133 5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine CAS No. 2380078-22-6

5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine

Cat. No.: B2366133
CAS No.: 2380078-22-6
M. Wt: 330.7
InChI Key: AHCVJUGZPNLDMM-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and an azetidine ring linked to a trifluoromethyl-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine precursors. The azetidine ring is introduced through a cyclization reaction, and the trifluoromethyl group is added via a nucleophilic substitution reaction. The final step involves the coupling of the pyridine and pyrimidine rings under specific reaction conditions, such as the use of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine is unique due to its combination of a pyrimidine ring, an azetidine ring, and a trifluoromethyl-substituted pyridine. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-chloro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O/c14-8-4-19-12(20-5-8)21-6-10(7-21)22-9-1-2-18-11(3-9)13(15,16)17/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCVJUGZPNLDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)OC3=CC(=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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